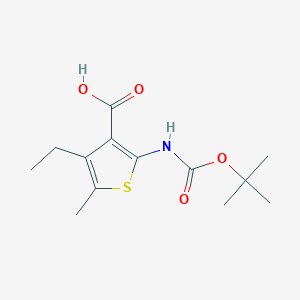![molecular formula C26H25NO3S B2726738 (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-53-7](/img/structure/B2726738.png)
(2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzothiazinone group (a sulfur-nitrogen heterocycle attached to a benzene ring) and two phenyl groups (benzene rings), one of which is substituted with two methyl groups and the other with an isopropyl group .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It likely has a rigid, planar benzothiazinone core, with the phenyl rings potentially adding some degree of rotational flexibility depending on their points of attachment .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dioxido-benzothiazinone group could enhance solubility in polar solvents, while the nonpolar phenyl rings could favor solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Photoremovable Protecting Groups
The concept of photoremovable protecting groups (PPGs) is crucial in organic synthesis and biochemistry, enabling the selective exposure of functional groups in complex molecules under mild conditions. The research by Zabadal et al. (2001) on 2,5-dimethylphenacyl esters highlights the efficiency of certain dimethylphenyl derivatives as PPGs for carboxylic acids, providing a foundation for understanding the photochemical properties of related compounds like (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. The study demonstrates high chemical yields of free carboxylic acids upon irradiation, indicating potential applications in synthesizing "caged" bioactive compounds for controlled release in biological systems (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Molecular Structure and Interactions
The crystal structure and molecular interactions of benzothiazole and diphenyl methanone derivatives, such as the title compound, provide insights into their potential application in designing novel materials and pharmaceuticals. Venugopala et al. (2012) elucidated the structure of a benzothiazole-diphenyl methanone derivative, revealing significant dimeric units and interactions that could be foundational in understanding the reactivity and binding properties of (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (Venugopala, Nayak, Govender, Kruger, & Maguire, 2012).
Novel Synthetic Pathways
Exploring novel synthetic pathways for creating therapeutic agents or materials is another application. For instance, Komatsu and Minami (1995) described the synthesis of a dual inhibitor targeting thromboxane A2 synthetase and 5-lipoxygenase, showcasing the versatility of dimethylphenyl derivatives in medicinal chemistry. Such methodologies could be adapted for synthesizing analogs of (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone with specific therapeutic targets (Komatsu & Minami, 1995).
Catalysis and Material Science
The development of polymeric materials with specific functional groups, such as quaternary ammonium pendants for conductivity and stability, is a key area of research. Shi et al. (2017) explored poly(arylene ether sulfone)s bearing dimethylphenyl groups, which could inform the design of materials based on (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone for applications in membranes or as catalysts in chemical reactions (Shi, Chen, Zhou, Weng, Zhang, Chen, & An, 2017).
Drug Design and DNA Binding
In drug design, understanding the binding interactions of compounds with biological macromolecules is crucial. Guhathakurta et al. (2017) synthesized a novel Schiff base ligand and investigated its DNA binding aspects, providing a model for how derivatives of (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone could interact with DNA or proteins, paving the way for novel drug designs (Guhathakurta, Basu, Purohit, Bandyopadhyay, Kumar, Chowdhury, & Naskar, 2017).
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3S/c1-17(2)20-10-12-21(13-11-20)27-16-25(26(28)22-14-9-18(3)15-19(22)4)31(29,30)24-8-6-5-7-23(24)27/h5-17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTXDIRWQJHKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B2726659.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2726666.png)






![3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2726676.png)
